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These application notes provide a detailed protocol for converting raw Liquid Chromatography-

Mass Spectrometry (LC-MS) data from proprietary vendor formats into open, analyzable

formats. This process is a critical first step in many drug discovery and development workflows,

including metabolomics, proteomics, and pharmacokinetic studies.[1][2][3][4]

Proper data conversion ensures data integrity and compatibility with a wide range of

downstream analysis software.[5] This protocol focuses on the use of ProteoWizard, a widely

used open-source software suite, to achieve this conversion.[6]

Introduction to LC-MS Data Conversion
LC-MS instruments generate complex, high-dimensional data that is typically stored in

proprietary binary files.[5][6] These vendor-specific formats (e.g., .RAW for Thermo, .d for

Bruker/Agilent, .WIFF for Sciex) are not universally compatible with analysis software.[5]

Therefore, a crucial step in the analytical pipeline is the conversion of this raw data into an

open-standard format, such as mzML or mzXML.[5][6][7] This conversion process, often

referred to as "data preprocessing," involves extracting key information from the raw files, such

as retention time, mass-to-charge ratio (m/z), and intensity, and structuring it in a standardized

way.[5][8]

The primary goals of LC-MS data conversion are:
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Interoperability: To enable the use of various software tools for data analysis, regardless of

the instrument vendor.

Data Reduction: To convert profile data, which contains a large number of data points for

each peak, into centroid data, which represents each peak by its monoisotopic mass and

intensity. This significantly reduces file size.[9]

Data Quality Improvement: To apply filters and algorithms that can improve the quality of the

data by, for example, recalculating precursor m/z and charge states.[6]

Experimental Protocols
This section details the protocol for converting raw LC-MS data using the MSConvert tool within

the ProteoWizard software suite. This can be performed using either a Graphical User Interface

(GUI) for ease of use or a command-line interface for batch processing and automation.[6]

2.1. Materials and Equipment

Computer with ProteoWizard software installed.

Raw LC-MS data files from the instrument.

2.2. Protocol using MSConvert GUI

Launch MSConvert GUI: Open the ProteoWizard application and launch the MSConvert

GUI.

Load Raw Data:

Click the "Browse" button to navigate to the directory containing your raw LC-MS files.[6]

Select the file(s) you wish to convert. MSConvert supports a variety of vendor formats (see

Table 1).[6]

Configure Output Format and Location:

Specify the output directory for the converted files.
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Select the desired output format (e.g., mzML, mzXML). mzML is generally recommended.

[10]

Choose the appropriate binary encoding precision (e.g., 64-bit for m/z to maintain

accuracy).[10]

Apply Data Processing Filters:

Select the "Filters" tab to apply data processing options. The order of filters can be

important.

Peak Picking: This is the most common filter and is used to convert profile data to centroid

data. Select "Peak Picking" and ensure it is the first filter in the list.[6][10]

Other optional filters can be applied as needed (see Table 2 for common parameters).

Start Conversion: Click the "Start" button to begin the conversion process.

2.3. Protocol using MSConvert Command Line

For automated processing of multiple files, the command-line interface is more efficient.

Open a Command Prompt or Terminal.

Navigate to the ProteoWizard directory.

Construct the Command: The basic command structure is as follows: msconvert.exe

[options]

Specify Output Format and Filters: Use flags to specify the output format and filters. For

example: msconvert.exe --mzML --filter "peakPicking true 1-" C:\data*.raw This command

converts all .raw files in the C:\data\ directory to mzML format and applies peak picking to

MS levels 1 and above.[6]

Data Presentation: Conversion Parameters
The following tables summarize the key parameters and options available during the data

conversion process.
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Table 1: Supported Input Raw Data Formats and their Origin

Vendor/Creator Format

AB SCIEX .wiff, .t2d

Agilent .d directories

Bruker .d directories, .fid, XMASS XML

Thermo .raw

Waters .raw directories

HUPO PSI .mzML

ISB Seattle .mzXML

Matrix Science .mgf

This table is based on information from ProteoWizard documentation.[6]

Table 2: Key Data Conversion and Filtering Parameters in MSConvert
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Parameter Description
Recommended
Setting/Value

Output Format
The file format for the

converted data.

mzML (recommended),

mzXML, mgf, mz5

Binary Encoding
The precision for storing binary

data like m/z and intensity.

64-bit for m/z, 32-bit for

intensity

Peak Picking
Converts profile mode spectra

to centroided spectra.

true 1- (apply to MS levels 1

and up)

Scan Number Filter
Selects a specific range of

scan numbers for conversion.
e.g., [100, 500]

Scan Time Filter
Selects spectra within a

specified retention time range.
e.g., [5, 10] (in minutes)

Precursor Recalculator

Recalculates the precursor m/z

and charge for MS2 spectra

based on MS1 data.

true

Charge State Predictor

Predicts charge states for

spectra where the charge is

unknown.

true

Visualization of the Data Conversion Workflow
The following diagram illustrates the logical workflow for converting raw LC-MS data to an

analysis-ready format.
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Caption: LC-MS raw data conversion workflow.

Conclusion
The conversion of raw LC-MS data to an open-standard format is a fundamental and essential

step in the data analysis pipeline for drug development and other life science research. By

following a standardized protocol using tools like ProteoWizard's MSConvert, researchers can

ensure their data is interoperable, reduced in complexity, and ready for downstream

quantitative and qualitative analysis. The parameters chosen during conversion can

significantly impact the final results, and therefore should be carefully considered and

documented.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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